An In-Depth Technical Guide to the Synthesis and Characterization of Dmab-anabaseine Dihydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Dmab-anabaseine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Dmab-anabaseine dihydrochloride (B599025), a notable derivative of the naturally occurring alkaloid anabaseine (B15009). Dmab-anabaseine, also known as 3-(4-dimethylaminobenzylidene)anabaseine, is a selective partial agonist at α7-containing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and an antagonist at α4β2 and other nicotinic receptors.[1] Its potential cognitive-enhancing effects make it a compound of significant interest in neuropharmacology and drug development.[1][2] This document details the synthetic pathway, purification methods, and extensive characterization of the dihydrochloride salt form, presenting data in a structured format for ease of reference and comparison.
Introduction
Anabaseine, a toxin originally isolated from nemertine worms, serves as a valuable chemical scaffold for the development of novel nicotinic receptor ligands.[3][4] Its reactive imine group allows for the synthesis of various derivatives with tailored selectivity and pharmacological profiles.[4] One such derivative, Dmab-anabaseine, is formed by the condensation of anabaseine with p-dimethylaminobenzaldehyde. This modification results in a compound with selective agonist activity at α7 nAChRs.[3] This guide outlines the detailed procedures for the preparation and rigorous characterization of Dmab-anabaseine dihydrochloride, providing researchers with the necessary information for its synthesis and evaluation.
Synthesis of Dmab-anabaseine Dihydrochloride
The synthesis of Dmab-anabaseine dihydrochloride is a two-step process involving the initial synthesis of the anabaseine precursor, followed by a condensation reaction to form the Dmab-anabaseine free base, and finally, conversion to its dihydrochloride salt.
Synthesis of Anabaseine
The synthesis of the precursor, anabaseine, can be achieved through various reported methods. One established method, first described by Späth and Mamoli in 1936, involves the reaction of benzoic anhydride (B1165640) with δ-valerolactam to yield N-benzoylpiperidone.[5] This intermediate is then reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone. Subsequent decarboxylation, ring closure, and amide hydrolysis yield anabaseine.[5] Alternative synthetic strategies have also been developed and can be referenced for process optimization.[5]
Synthesis of Dmab-anabaseine Free Base
The formation of Dmab-anabaseine is achieved through a condensation reaction between anabaseine and p-dimethylaminobenzaldehyde. This reaction is analogous to the formation of other 3-arylidene-anabaseine derivatives.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anabaseine (1 equivalent) in a suitable solvent such as ethanol (B145695) or a methanol-dimethylformamide (DMF) mixture.
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Addition of Aldehyde: To this solution, add p-dimethylaminobenzaldehyde (1.1 equivalents).
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Catalysis (Optional but Recommended): A catalytic amount of a weak acid, such as acetic acid, or a base like piperidine (B6355638) can be added to facilitate the condensation reaction.
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Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane (B109758) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.
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Purification: The crude product is purified by column chromatography on silica (B1680970) gel or alumina. A gradient elution system, for example, hexane (B92381) with an increasing proportion of ethyl acetate (B1210297) or isopropanol (B130326) containing a small amount of triethylamine, can be employed to isolate the pure Dmab-anabaseine free base.
Preparation of Dmab-anabaseine Dihydrochloride
The purified Dmab-anabaseine free base is converted to its more stable and water-soluble dihydrochloride salt.
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Dissolution: Dissolve the purified Dmab-anabaseine free base in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or ethyl acetate.
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Acidification: Cool the solution in an ice bath and add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid dropwise with stirring. Alternatively, a solution of HCl in a compatible organic solvent (e.g., HCl in ethanol or diethyl ether) can be used.
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Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be further induced by the addition of a less polar solvent like diethyl ether.
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Isolation and Drying: The precipitate is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield Dmab-anabaseine dihydrochloride as a solid.
Characterization of Dmab-anabaseine Dihydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₃·2HCl | [6] |
| Molecular Weight | 364.32 g/mol | [6] |
| Appearance | Solid | Inferred |
| Solubility | Soluble in water, ethanol, and DMSO. | [7] |
| CAS Number | 154149-38-9 | [1] |
Spectroscopic Data
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.
| Ion | Theoretical m/z | Experimental m/z | Reference |
| [M+H]⁺ (Free Base) | 292.1808 | 292.1811 |
¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the molecule. The following data is for the Dmab-anabaseine free base. The dihydrochloride salt will exhibit shifts in the proton and carbon signals, particularly for the atoms near the protonated nitrogen atoms.
¹H NMR (600 MHz, CDCl₃) of Dmab-anabaseine Free Base
| Proton | Chemical Shift (ppm) |
| H-8' | 8.58 (d) |
| H-7' | 8.52 (dd) |
| H-5' | 7.82 (dt) |
| H-6' | 7.30 (dd) |
| H-1 | 7.20 (s) |
| H-3, H-5 | 7.42 (d) |
| H-2, H-6 | 6.70 (d) |
| H-2' | 3.89 (t) |
| H-4' | 2.80 (t) |
| H-3' | 2.00 (m) |
| N(CH₃)₂ | 3.00 (s) |
¹³C NMR (Predicted) of Dmab-anabaseine Free Base
| Carbon | Predicted Chemical Shift (ppm) |
| C=N (Imine) | ~165-170 |
| Aromatic C-H | ~110-150 |
| Aromatic C-N | ~150 |
| Aromatic C-C | ~120-140 |
| CH₂ (Piperidine ring) | ~20-50 |
| N(CH₃)₂ | ~40 |
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (salt) | ~2400-3200 (broad) |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2960 |
| C=N stretch (imine) | ~1640-1660 |
| C=C stretch (aromatic) | ~1450-1600 |
| C-N stretch | ~1250-1350 |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is used to determine the purity of the synthesized compound.
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | A gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA) or formic acid. |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 260 nm or the λmax of the chromophore). |
| Purity | ≥98% |
Signaling Pathways and Experimental Workflows
Dmab-anabaseine exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors.
Mechanism of Action
Dmab-anabaseine acts as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 nAChRs.[1] The binding of Dmab-anabaseine to α7 nAChRs leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and activation of downstream signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. mdpi.com [mdpi.com]
- 7. scholars.okstate.edu [scholars.okstate.edu]
